molecular formula C3H8O B1626250 1-Propanol-1-13C CAS No. 84615-47-4

1-Propanol-1-13C

Cat. No. B1626250
CAS RN: 84615-47-4
M. Wt: 61.09 g/mol
InChI Key: BDERNNFJNOPAEC-LBPDFUHNSA-N
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Description

1-Propanol-1-13C is an isotopically labeled form of propanol, a three-carbon alcohol. It is commonly used in scientific research to study the metabolism and physiological effects of propanol.

Scientific Research Applications

Synthesis and Isotope Labeling

  • 1-Amino-2-[3-13C]propanol hydrochloride, an isotopomer of 1-amino-2-propanol, has been synthesized for potential use in isotope labeling. This synthesis involved a coupling reaction of 2-phthalimidoacetyl chloride with [13C]methylmagnesium iodide, enabling the creation of all 13C- and 15N-isotopomers of 1-amino-2-propanol (Iida, Nakajima, & Kajiwara, 2008).

CO2 Reduction

  • The reduction of carbon dioxide in aqueous electrolytes at MoS2 electrodes can yield 1-propanol, with NMR analyses confirming the production of 13C-labeled 1-propanol. This study highlights the potential of 1-propanol-1-13C in understanding complex chemical reactions, such as CO2 reduction (Francis et al., 2018).

Gas Storage and CO2 Sequestration

  • 1-Propanol is explored as a co-guest in gas hydrates, particularly in the context of gas storage and CO2 sequestration. Studies show that 1-Propanol participates in hydrate lattices and impacts the thermodynamic behavior of these systems, relevant for environmental and energy-related applications (Lee, Lee, Jin, & Seo, 2014).

Lanthanide Shift Reagents

  • The application of lanthanide shift reagents to 2,2-dimethyl-1-propanol, including 13C-labeled variants, assists in the identification of specific 13C resonances in NMR spectroscopy. This application is crucial in the field of chemical analysis and molecular identification (Armitage, Campbell, & Hall, 1972).

Electrooxidation Studies

  • Electrooxidation of 1-propanol on platinum electrodes has been studied using both unlabeled and 13C-labeled 1-propanol. This research is significant for understanding the mechanisms of electrochemical reactions and the role of this compound in these processes (Schnaidt, Jusys, & Behm, 2012).

Dehydration and Catalysis

  • The vapor phase catalytic dehydration of 1-propanol over molecular sieve 13X catalysts has been compared with 2-propanol, providing insights into the kinetics and mechanisms of alcohol dehydration reactions, essential for chemical synthesis and industrial applications (Butler, Poles, & Wood, 1970).

Mechanism of Action

Target of Action

1-Propanol-1-13C, also known as Propyl alcohol-1-13C , is a chemical compound used in various applications It’s important to note that the compound’s primary targets would largely depend on its application and the biological system in which it is used.

Mode of Action

The compound has a linear formula of CH3CH213CH2OH , which suggests it might interact with its targets through hydrogen bonding or other types of intermolecular interactions.

Biochemical Pathways

For instance, 1-propanol has been produced via the keto acid pathway in Escherichia coli . In another study, the 2-ketobutyrate biosynthetic pathway was engineered for 1-propanol production in Saccharomyces cerevisiae . .

Pharmacokinetics

The compound’s physical properties, such as its boiling point of 97 °c (lit) and density of 0804 g/mL at 25 °C , could influence its pharmacokinetic behavior.

Biochemical Analysis

Biochemical Properties

1-Propanol-1-13C interacts with various enzymes, proteins, and other biomolecules. It is involved in the normal reactions of a primary alcohol, such as conversion to alkyl halides . For instance, it can interact with red phosphorus and iodine to produce n-propyl iodide .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the central nervous system . It has been suggested that its effects on the central nervous system are similar to those of ethanol, but this compound is more neurotoxic .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The proton NMR spectrum of propanol shows the -CH2- attached to the alcohol as a triplet at 3.58 ppm . This indicates that the signal is being split by the adjacent -CH2- group and not the alcohol -OH .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been reported that this compound has a boiling point of 97 °C (lit.) and a melting point of -127 °C (lit.) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, one study found that concentrations of 0, 100, 400, and 1600 ppm were selected for the control, low, middle, and high dose groups, based on a previous report that two out of six animals died within 14 days after a 1-propanol exposure at 3936 ppm for 4 h .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it has been shown to be a part of the keto acid pathway, which is universal and compatible with the host . 2-Keto acids are intermediates in amino acid biosynthesis pathways that can be found in almost all living organisms .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has a density of 0.804 g/mL at 25 °C , which may influence its transport and distribution

properties

IUPAC Name

(113C)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDERNNFJNOPAEC-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[13CH2]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480195
Record name 1-Propanol-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84615-47-4
Record name 1-Propanol-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanol-1-13C
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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